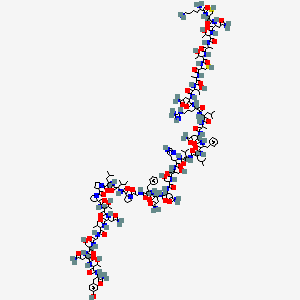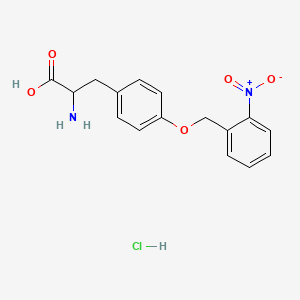
2-Amino-3-(4-((2-nitrobenzyl)oxy)phenyl)propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(4-((2-nitrobenzyl)oxy)phenyl)propanoic acid hydrochloride is a derivative of tyrosine, a naturally occurring amino acid. This compound is notable for its photocaged properties, meaning it can be activated by light, making it useful in various scientific applications, particularly in the fields of chemistry and biology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-((2-nitrobenzyl)oxy)phenyl)propanoic acid hydrochloride involves the protection of the hydroxyl group of tyrosine with a 2-nitrobenzyl group. This is typically achieved through a nucleophilic substitution reaction where the hydroxyl group of tyrosine reacts with 2-nitrobenzyl bromide in the presence of a base . The reaction conditions often include solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3).
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
2-Amino-3-(4-((2-nitrobenzyl)oxy)phenyl)propanoic acid hydrochloride undergoes several types of chemical reactions, including:
Photocleavage: The nitrobenzyl group can be cleaved upon exposure to UV light, releasing the active tyrosine derivative.
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrobenzyl group.
Common Reagents and Conditions
Photocleavage: UV light (365 nm) is commonly used to cleave the nitrobenzyl group.
Nucleophilic Substitution: Reagents such as potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF) are used.
Major Products Formed
Photocleavage: The major product is the free tyrosine derivative after the nitrobenzyl group is removed.
Nucleophilic Substitution: The products depend on the nucleophile used in the reaction.
科学的研究の応用
2-Amino-3-(4-((2-nitrobenzyl)oxy)phenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
作用機序
The primary mechanism of action for 2-Amino-3-(4-((2-nitrobenzyl)oxy)phenyl)propanoic acid hydrochloride involves the photocleavage of the nitrobenzyl group upon exposure to UV light. This cleavage releases the active tyrosine derivative, which can then participate in various biochemical processes . The molecular targets and pathways involved depend on the specific application and the proteins or molecules with which the compound interacts .
類似化合物との比較
Similar Compounds
- O-(2-Nitrobenzyl)-L-tyrosine hydrochloride
- (2R)-2-amino-3-fluoro-3-(4-((2-nitrobenzyl)oxy)phenyl)propanoic acid
Uniqueness
2-Amino-3-(4-((2-nitrobenzyl)oxy)phenyl)propanoic acid hydrochloride is unique due to its specific photocaged properties, which allow for precise control over its activation and subsequent biochemical interactions. This makes it particularly valuable in applications requiring high spatial and temporal resolution .
特性
分子式 |
C16H17ClN2O5 |
|---|---|
分子量 |
352.77 g/mol |
IUPAC名 |
2-amino-3-[4-[(2-nitrophenyl)methoxy]phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C16H16N2O5.ClH/c17-14(16(19)20)9-11-5-7-13(8-6-11)23-10-12-3-1-2-4-15(12)18(21)22;/h1-8,14H,9-10,17H2,(H,19,20);1H |
InChIキー |
DRUCEARMIBXBOJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)CC(C(=O)O)N)[N+](=O)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Potassium trifluoro[3-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]boranuide](/img/structure/B13656111.png)
![(2,5-Dioxopyrrolidin-1-yl) 6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate;chloride](/img/structure/B13656116.png)


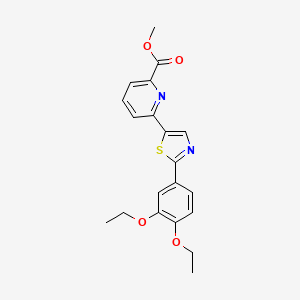
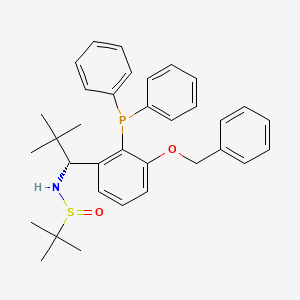


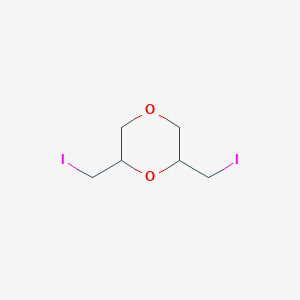
![4'-Bromo-3'-chloro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13656159.png)

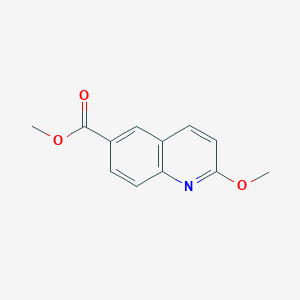
![Tert-butyl n-[(2-fluoro-3-hydroxyphenyl)methyl]carbamate](/img/structure/B13656167.png)
